![molecular formula C36H44Br2N2O2 B1457698 2,3-Bis[3-(Octyloxy)phenyl]-5,8-Dibromchinoxalin CAS No. 565228-31-1](/img/structure/B1457698.png)
2,3-Bis[3-(Octyloxy)phenyl]-5,8-Dibromchinoxalin
Übersicht
Beschreibung
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline, abbreviated as BODQ, is an organic compound with a distinct aromatic structure. It belongs to the class of quinoxaline derivatives, which are a group of compounds that are widely used in medicinal and biological research. BODQ has been used for a variety of applications, such as in the synthesis of other compounds, as a dye, and as a fluorescent probe for studying the structure and function of biological molecules.
Wissenschaftliche Forschungsanwendungen
Organische Photovoltaik (OPV)
Die Verbindung wird bei der Entwicklung von p-Typ-konjugierten Polymeren für OPVs verwendet . Diese Polymere weisen eine schaltbare Löslichkeit in Wasser und Ethanol auf, was für die Verarbeitung mit umweltfreundlichen Lösungsmitteln von Vorteil ist. Diese Eigenschaft ermöglicht die Herstellung funktionsfähiger Photovoltaikgeräte ohne die negativen Umweltauswirkungen, die durch schädliche halogenierte Lösungsmittel verursacht werden. Die auf dieser Verbindung basierenden Polymere haben einen Wirkungsgrad der Stromumwandlung (PCE) von bis zu 1,3 % mit einer invertierten Gerätearchitektur gezeigt .
Elektronendonatormaterialien in Bulk-Heterojunction-Solarzellen
Als Elektronendonatormaterial wird diese Verbindung in neuartigen konjugierten Polymeren für den Einsatz in Bulk-Heterojunction-Solarzellen (BHJ) verwendet . Diese Polymere zeichnen sich durch eine hervorragende Löslichkeit in gängigen organischen Lösungsmitteln aus und haben Zersetzungstemperaturen über 300 °C. Sie zeigen außerdem eine starke und breite Absorption von 400 bis 700 nm, was auf ein Potenzial für eine effiziente Lichtabsorption in Solarzellen hindeutet .
Löslichkeit in Lösungsmitteln
Es wurde gezeigt, dass die Derivate der Verbindung in umweltfreundlichen Lösungsmitteln löslich sind, was ein bedeutender Vorteil für die Produktion von OPVs ist. Diese Löslichkeit kann zur Massenproduktion von OPVs mit kostengünstigen und hochdurchsatzfähigen Druckverfahren führen .
Reduzierung der Umweltbelastung
Die Verwendung dieser Verbindung in Polymeren, die in Wasser und Ethanol löslich sind, trägt zur Reduzierung der Umweltbelastung der OPV-Produktion bei. Dies liegt daran, dass bei dem Herstellungsprozess die Verwendung schädlicher halogenierter Lösungsmittel vermieden werden kann, die typischerweise mit negativen Umweltauswirkungen verbunden sind .
Verbesserung der photovoltaischen Leistung
Modifikationen an der Struktur der Verbindung, wie z. B. die Addition von polaren Seitenketten wie tertiäre Amine und Pyridin, haben sich gezeigt, dass sie die photovoltaische Leistung der Polymere verbessern. Diese Modifikationen können die Wechselwirkung zwischen den Polymeren und dem Anoden-Grenzflächenmaterial reduzieren, wodurch die Leerlaufspannung (Voc) und die Gesamtleistung (PCE) verbessert werden .
Substituentenmodifikation für funktionelle Materialien
Die Verbindung ermöglicht die Modifikation von Substituenten, die verwendet werden kann, um wasser-/alkoholsoluble und funktionelle Donormaterialien zu erhalten. Diese Anpassungsfähigkeit ist entscheidend für die Entwicklung neuer Materialien, die die spezifischen Anforderungen verschiedener OPV-Anwendungen erfüllen können .
Wirkmechanismus
Target of Action
The primary target of 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline is the synthesis of low band-gap polymer semiconductor materials . The compound serves as a building block in the creation of these materials, which are crucial in the field of organic semiconducting materials .
Mode of Action
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline interacts with its targets by promoting good solubility of the resulting polymer in organic solvents . This is due to the presence of octyloxy as the side chain of quinoxaline .
Biochemical Pathways
It is known that the compound plays a significant role in the synthesis of low band-gap polymer semiconductor materials .
Pharmacokinetics
The compound’s solubility in organic solvents suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline’s action are primarily seen in its role as a building block for the synthesis of low band-gap polymer semiconductor materials . These materials have applications in Organic Field-Effect Transistors (OFETs), Organic Light Emitting Diodes (OLEDs), Organic Photovoltaics, and Polymer Solar Cells .
Biochemische Analyse
Biochemical Properties
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with low band-gap polymer semiconductor materials, promoting good solubility in organic solvents . These interactions are crucial for the synthesis of high-performance polymer solar cells and other optoelectronic devices.
Cellular Effects
The effects of 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in promoting solubility and stability in organic solvents is essential for its application in organic photovoltaics and polymer solar cells .
Molecular Mechanism
At the molecular level, 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique structure allows it to interact with low band-gap polymer semiconductor materials, enhancing their performance in optoelectronic devices .
Dosage Effects in Animal Models
The effects of 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. These interactions are essential for the compound’s role in promoting solubility and stability in organic solvents .
Transport and Distribution
The transport and distribution of 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline within cells and tissues are facilitated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its effectiveness in biochemical reactions .
Subcellular Localization
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline is localized in specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications direct the compound to specific organelles, enhancing its role in promoting solubility and stability in organic solvents .
Eigenschaften
IUPAC Name |
5,8-dibromo-2,3-bis(3-octoxyphenyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44Br2N2O2/c1-3-5-7-9-11-13-23-41-29-19-15-17-27(25-29)33-34(40-36-32(38)22-21-31(37)35(36)39-33)28-18-16-20-30(26-28)42-24-14-12-10-8-6-4-2/h15-22,25-26H,3-14,23-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVJTZANZCULRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC(=CC=C4)OCCCCCCCC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





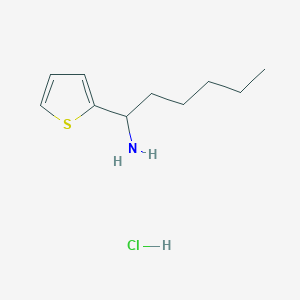

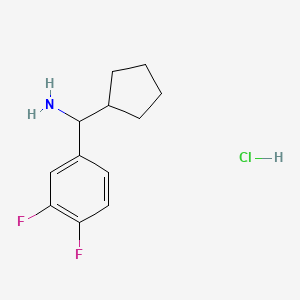
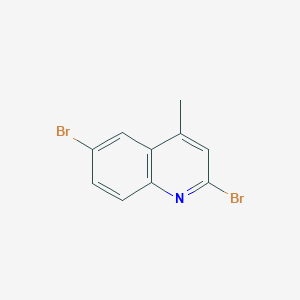
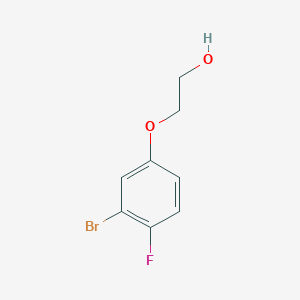
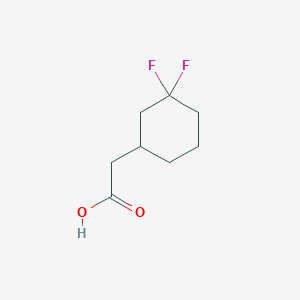



![[1,2,4]Triazolo[1,5-a]pyridin-6-ol](/img/structure/B1457636.png)

